molecular formula C25H20FNO5S3 B5099564 dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate CAS No. 5303-82-2

dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B5099564
CAS No.: 5303-82-2
M. Wt: 529.6 g/mol
InChI Key: XWBMZTOGVMTBCK-UHFFFAOYSA-N
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Description

Dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a fluorophenyl group, and dithiole carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate typically involves multiple steps. One common approach includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aromatic amine reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinoline intermediate.

    Formation of the Dithiole Carboxylate Moieties: This can be done through a condensation reaction involving thioglycolic acid derivatives and an appropriate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the quinoline core or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and quinoline core play crucial roles in binding to these targets, while the dithiole carboxylate moieties may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: These compounds also contain sulfur and have applications in materials science and medicinal chemistry.

    Indole Derivatives: Known for their biological activities, indole derivatives share some structural similarities with the quinoline core.

    Pyrazole Derivatives: These compounds are widely studied for their biological activities and can be compared to the quinoline core in terms of their heterocyclic nature.

Uniqueness

Dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of a quinoline core, fluorophenyl group, and dithiole carboxylate moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

Dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dithiole Core : The dithiole structure is known for its biological activity, particularly in antioxidant and anticancer properties.
  • Fluorophenyl Group : The presence of a fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.
  • Quinoline Derivative : Quinoline derivatives are recognized for their diverse pharmacological effects, including antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that similar compounds with quinoline and dithiole moieties possess significant anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
  • Case Study : A study demonstrated that derivatives of quinoline exhibited cytotoxic effects against various cancer cell lines, suggesting potential for further development in cancer therapies .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

  • Activity Against Bacteria and Fungi : Similar dithiole compounds have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Research Findings : A related study indicated that compounds with similar structures displayed potent activity against resistant strains of bacteria .

Antioxidant Effects

The antioxidant capacity of the compound is noteworthy:

  • Mechanism : The dithiole component is known to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Experimental Evidence : In vitro assays have demonstrated that related compounds can significantly reduce oxidative stress markers in cellular models .

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis; inhibition of proliferation ,
AntimicrobialDisruption of cell membranes; metabolic interference ,
AntioxidantScavenging free radicals; reducing oxidative stress

Case Studies

  • Anticancer Study (2020) :
    • Objective : To evaluate the cytotoxic effects of quinoline derivatives on breast cancer cells.
    • Findings : The study found that the derivatives induced significant apoptosis through caspase activation pathways.
    • : This supports the potential use of similar compounds in targeted cancer therapies.
  • Antimicrobial Research (2021) :
    • Objective : To assess the efficacy of dithiole derivatives against multi-drug resistant bacteria.
    • Findings : The compounds showed promising antibacterial activity, particularly against Staphylococcus aureus strains.
    • : This highlights the need for further exploration into these compounds as alternatives to conventional antibiotics.

Properties

IUPAC Name

dimethyl 2-[1-(4-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO5S3/c1-25(2)20(33)17(24-34-18(22(29)31-3)19(35-24)23(30)32-4)15-7-5-6-8-16(15)27(25)21(28)13-9-11-14(26)12-10-13/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBMZTOGVMTBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967529
Record name Dimethyl 2-[1-(4-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidene-2,3-dihydroquinolin-4(1H)-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5303-82-2
Record name Dimethyl 2-[1-(4-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidene-2,3-dihydroquinolin-4(1H)-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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